Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine
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Overview
Description
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural attributes, holds promise in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine typically involves the cyclocondensation of ortho-phenylenediamines with appropriate aldehydes or ketones under acidic conditions . One common method includes the reaction of ortho-phenylenediamine with propargyl aldehyde in the presence of an acid catalyst, followed by methylation to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance yield and efficiency . This method involves heating a mixture of reactants in a microwave reactor, which significantly reduces reaction time and improves product purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals.
Uniqueness
Dimethyl[4-(1-prop-2-ynylbenzimidazol-2-yl)phenyl]amine is unique due to the presence of the prop-2-ynyl group, which enhances its reactivity and potential biological activity . This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
N,N-dimethyl-4-(1-prop-2-ynylbenzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h1,5-12H,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAVXFVNOAANEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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